1-Bromo-4-(tert-butoxymethyl)benzene
Description
1-Bromo-4-(tert-butoxymethyl)benzene is a brominated aromatic compound featuring a tert-butoxymethyl (-CH₂-O-t-Bu) substituent at the para position of the benzene ring. This structure combines the electron-withdrawing bromine atom with a bulky, oxygen-containing alkyl group, influencing its reactivity and physical properties. The compound is commercially available (e.g., from CymitQuimica) in varying quantities, priced at €83.00/g for 1g quantities . Its applications span organic synthesis, particularly as a precursor in pharmaceuticals, agrochemicals, and specialty materials, though specific use cases are less documented in the provided evidence.
Properties
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXDGGLSJYYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455116 | |
| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22807-80-3 | |
| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(tert-butoxymethyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(tert-butoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydrogenated benzene derivatives .
Scientific Research Applications
Chemical Synthesis
Stereoselective Synthesis
One of the primary applications of 1-Bromo-4-(tert-butoxymethyl)benzene is in the stereoselective synthesis of β-Methoxytyrosine, which is a significant component of callipeltin A, a compound known for its biological activities. The ability to synthesize different stereoisomers allows researchers to explore the biological implications of each isomer, thus contributing to the understanding of structure-activity relationships in medicinal chemistry .
Reagents in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for introducing functional groups into aromatic systems. This property is leveraged in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in drug development, particularly in creating new therapeutic agents targeting specific diseases. For example, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties .
Structure-Activity Relationship Studies
The compound's structural features facilitate the exploration of structure-activity relationships (SAR). By modifying the tert-butoxymethyl group or the bromine atom, researchers can synthesize analogs that may exhibit enhanced biological activity or reduced toxicity. This approach is vital for optimizing lead compounds during drug discovery processes.
Material Science
Polymer Chemistry
In material science, this compound can be used as a building block for polymer synthesis. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties. Such polymers may find applications in coatings, adhesives, and other industrial materials where specific mechanical or thermal properties are required .
-
Synthesis of β-Methoxytyrosine Isomers
A study highlighted the use of this compound in synthesizing four stereoisomers of β-Methoxytyrosine. This research elucidated the pharmacological differences among the isomers and their respective interactions with biological targets . -
Development of Anti-inflammatory Agents
Another case study focused on synthesizing derivatives from this compound aimed at developing new anti-inflammatory drugs. The derivatives were tested for their efficacy and safety profiles, demonstrating promising results that warranted further investigation . -
Polymer Synthesis Applications
Research into polymer applications revealed that incorporating this compound into copolymer systems resulted in materials with enhanced durability and thermal stability, suitable for high-performance applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butoxymethyl)benzene involves its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butoxymethyl group can undergo various transformations. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Substituent Type and Electronic Effects
a. Ether-Substituted Derivatives
- Methoxymethyl derivatives are more reactive in Suzuki-Miyaura couplings due to reduced bulk .
b. Fluorinated Derivatives
- Comparison : Fluorinated substituents (e.g., -OCF₃, -OCHF₂) impart electron-withdrawing effects, enhancing resistance to oxidation and metabolic degradation. These compounds are critical in medicinal chemistry, whereas tert-butoxymethyl derivatives are more sterically hindered and less polar .
c. Alkyl and Cycloalkyl Derivatives
- Comparison : The tert-butyl group provides steric bulk without an oxygen atom, leading to different solubility and reactivity profiles. Cyclohexyl derivatives are pivotal in liquid crystal displays (LCDs), whereas tert-butoxymethyl analogs may find use in specialized materials .
d. Aryl and Heteroaryl Derivatives
- Comparison : Thienyl and ethynyl groups enable π-conjugation, making these compounds suitable for optoelectronic materials. The tert-butoxymethyl group lacks such conjugation, limiting its use in conductive polymers .
e. Halogenated Alkyl Derivatives
- Comparison : Halogenated alkyl chains (e.g., -Cl, -F) introduce polar functional groups, affecting solubility and enabling regioselective reactions. These differ from tert-butoxymethyl derivatives in electronic and steric profiles .
Market and Industrial Relevance
Biological Activity
1-Bromo-4-(tert-butoxymethyl)benzene (CAS No. 22807-80-3) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a bromine atom and a tert-butoxymethyl group attached to a benzene ring. The molecular formula is C₁₀H₁₃BrO, with a molecular weight of approximately 229.12 g/mol. It exhibits a melting point of 32-33 °C and is known to be insoluble in water, making it suitable for various organic synthesis applications .
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's mechanism of action typically involves interaction with cellular targets, influencing various biochemical pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that regulate cell survival and proliferation. For instance, it has been reported to activate caspase pathways leading to programmed cell death in specific cancer cell lines.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. This effect is significant in conditions characterized by chronic inflammation, such as arthritis .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, altering their activity and influencing overall cellular metabolism.
- Receptor Binding : The compound can bind to specific receptors on cell surfaces, triggering downstream signaling cascades that affect gene expression and cellular responses.
- Oxidative Stress Modulation : There is evidence suggesting that it may modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study : A study investigated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |
|---|---|---|
| Antimicrobial (S. aureus) | 50 | Significant reduction in viability |
| Antimicrobial (E. coli) | 50 | Significant reduction in viability |
| Anticancer (MCF-7 cells) | 25 | Induction of apoptosis markers |
| Anti-inflammatory (LPS model) | - | Decreased TNF-alpha and IL-6 levels |
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-4-(tert-butoxymethyl)benzene?
Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Introduction of the tert-butoxymethyl group
- Williamson Ether Synthesis : React 4-bromobenzyl alcohol with tert-butyl bromide in the presence of a strong base (e.g., NaH or KOH) to form the ether linkage. This method is suitable for sterically hindered substrates .
- Mitsunobu Reaction : Use a tertiary alcohol (e.g., tert-butanol) and a phosphine reagent (e.g., triphenylphosphine) with diethyl azodicarboxylate (DEAD) to install the tert-butoxymethyl group on 4-bromobenzyl alcohol .
- Step 2: Bromination
- If starting from a pre-functionalized benzene ring (e.g., 4-(tert-butoxymethyl)benzene), bromination can be achieved using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) via electrophilic aromatic substitution. The bromine atom is directed to the para position relative to the bulky tert-butoxymethyl group due to steric and electronic effects .
Q. How is the structure of this compound characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 257 (C₁₁H₁₄BrO⁺) with fragmentation patterns confirming the bromine and tert-butoxymethyl groups .
- Elemental Analysis : Confirms the presence of bromine (theoretical Br%: ~31%) .
Advanced Research Questions
Q. What challenges arise in regioselective bromination due to the tert-butoxymethyl substituent?
Methodological Answer:
- Steric Hindrance : The bulky tert-butoxymethyl group directs bromination to the para position but may slow reaction kinetics. Optimize by using excess Br₂ (1.2–1.5 equiv) and prolonged reaction times (12–24 hours) .
- Electronic Effects : The electron-donating tert-butoxymethyl group activates the ring but may lead to over-bromination. Control by maintaining low temperatures (0–5°C) and using mild Lewis acids (e.g., FeBr₃) .
- Competing Side Reactions : Minimize dibromination by monitoring reaction progress via TLC or GC-MS. Quench the reaction immediately after monobromination is achieved .
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling :
- React with aryl boronic acids using Pd(PPh₃)₄ (2–5 mol%) and a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 80°C. The bromine atom acts as a leaving group, enabling biaryl formation .
- Example : Coupling with 4-methoxyphenylboronic acid yields 4-(tert-butoxymethyl)-4'-methoxybiphenyl (85% yield, confirmed by HPLC) .
- Buchwald-Hartwig Amination :
- Use Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) with an amine (e.g., morpholine) in toluene at 100°C to install amino groups .
Q. What are the stability considerations for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (DSC analysis). Store at 2–8°C in amber vials to prevent thermal or photolytic degradation .
- Hydrolytic Sensitivity : The tert-butoxymethyl group is resistant to hydrolysis under neutral or acidic conditions but may cleave in strong bases (e.g., NaOH > 1M). Avoid aqueous basic environments during reactions .
- Oxidative Stability : Stable to atmospheric oxygen but may degrade in the presence of peroxides. Add stabilizers (e.g., BHT) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
